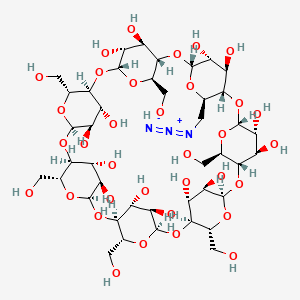
2-Pyridyl Tribromomethyl Sulfone
説明
2-Pyridyl Tribromomethyl Sulfone, also known as 2-[(Tribromomethyl)sulfonyl]pyridine, is a chemical compound with the molecular formula C6H4Br3NO2S . It has a molecular weight of 393.88 .
Synthesis Analysis
The synthesis of 2-Pyridyl Tribromomethyl Sulfone involves the use of polyethylene glycol-400 as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide to form 2-methylthiopyridine . The optimum conditions for this synthesis are a temperature of (80±1)°C, a reaction time of 5 hours, and a molar ratio of 2-methylthiopyridine to bromine of 1:6.58 .Molecular Structure Analysis
The molecular structure of 2-Pyridyl Tribromomethyl Sulfone is represented by the formula C6H4Br3NO2S . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
The synthesis of 2-Pyridyl Tribromomethyl Sulfone involves the oxidation and bromination of 2-methylthiopyridine with sodium hypochlorite .Physical And Chemical Properties Analysis
2-Pyridyl Tribromomethyl Sulfone is a white to almost white powder or crystal . It has a density of 2.401g/cm3, a melting point of 159-162°C, and a boiling point of 400.7°C at 760 mmHg .科学的研究の応用
Synthesis Process
The synthesis of “2-Pyridyl Tribromomethyl Sulfone” involves using polyethylene glycol-400 as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide to form 2-methylthiopyridine with a high yield of 97.8% . The optimum conditions for this synthesis are a temperature of (80±1)°C, a reaction time of 5 hours, and a molar ratio of 2-methylthiopyridine versus bromine being 1:6.58 .
Potential Research Applications
Based on its chemical structure and properties, “2-((tribromomethyl)sulfonyl)pyridine” could have potential applications in:
Organic Synthesis: As a tribromomethylated compound, it may serve as an intermediate or reagent in the synthesis of more complex organic molecules.
Medicinal Chemistry: The pyridine moiety is common in many pharmaceuticals, suggesting possible use in drug development or synthesis.
Material Science: The compound’s ability to act as a phase transfer catalyst indicates potential applications in material synthesis processes.
Computational Chemistry: The compound’s data can be used in simulation programs like Amber or GROMACS for molecular modeling studies .
Unfortunately, without more specific research publications or technical documents detailing unique applications, this analysis is limited to potential uses inferred from its known chemical properties and synthesis process. If you have access to specialized databases or journals, you may find more detailed information there.
Synthesis of 2-Pyridyl Tribromomethyl Sulfone | Scientific.Net 59626-33-4|2-((Tribromomethyl)sulfonyl)pyridine| Ambeed
Safety and Hazards
特性
IUPAC Name |
2-(tribromomethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQMXHPNJVPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462130 | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridyl Tribromomethyl Sulfone | |
CAS RN |
59626-33-4 | |
| Record name | 2-[(Tribromomethyl)sulfonyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59626-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tribromomethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridyl Tribromomethyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient synthetic route for 2-Pyridyl Tribromomethyl Sulfone?
A1: Recent research highlights a two-step synthesis using readily available starting materials. [, ] First, 2-chloropyridine reacts with sodium thiomethoxide in the presence of polyethylene glycol 400 (PEG-400) as a phase transfer catalyst, yielding 2-methylthiopyridine. [] This intermediate is then subjected to oxidation and bromination using sodium hypochlorite and bromine, ultimately producing 2-Pyridyl Tribromomethyl Sulfone. [, ] Optimization studies revealed that a 1:0.18 mass ratio of 2-chloropyridine to PEG-400 and a 1:1.2 molar ratio of 2-chloropyridine to sodium thiomethoxide are ideal for the first step. [] For the second step, a temperature of 80°C for 4 hours with a 1:6.58 molar ratio of 2-methylthiopyridine to bromine resulted in the highest yield (99.6% purity) of the desired product. []
Q2: How is the structure of 2-Pyridyl Tribromomethyl Sulfone confirmed?
A2: The synthesized 2-Pyridyl Tribromomethyl Sulfone was characterized using various spectroscopic techniques. Both studies utilized ¹H NMR, IR spectroscopy, and elemental analysis to confirm the structure of the final product and intermediates. [, ] These analyses provided crucial information about the compound's purity and confirmed the successful incorporation of the desired functional groups.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)







![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)



